N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a cyano group, a fluorophenyl group, and a tetrahydropyridinyl group. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.
Properties
IUPAC Name |
N-benzyl-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c22-18-9-5-4-8-15(18)16-10-19(26)25-21(17(16)11-23)28-13-20(27)24-12-14-6-2-1-3-7-14/h1-9,16H,10,12-13H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYNJIXUQKFUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NCC2=CC=CC=C2)C#N)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, fusion methods, and the use of basic catalysts like triethylamine in boiling ethanol are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Anti-inflammatory Potential
Recent studies have indicated that N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide exhibits significant anti-inflammatory properties.
- Mechanism of Action : The compound has been evaluated for its ability to inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response. Molecular docking studies suggest that the compound can effectively bind to the active site of this enzyme, thus potentially reducing inflammation .
Anticancer Activity
The compound's structure suggests potential anticancer properties.
- Research Findings : Preliminary in vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression .
Enzyme Inhibition
This compound has shown promise as an inhibitor for several key enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are critical in treating Alzheimer's disease. The compound has demonstrated potential as a reversible inhibitor of AChE in preliminary studies .
- α-glucosidase : This enzyme is involved in carbohydrate metabolism; inhibitors can be beneficial for managing diabetes. The compound's derivatives have been screened for their ability to inhibit α-glucosidase activity .
Case Study 1: Anti-inflammatory Activity
In a recent study published in Molbank, N-benzyl derivatives were synthesized and tested for their anti-inflammatory effects through in silico molecular docking techniques. The results indicated that these compounds could serve as lead candidates for further development into therapeutic agents targeting inflammation .
Case Study 2: Anticancer Properties
Another study explored the anticancer effects of related compounds featuring similar structural motifs. The findings revealed that these compounds could induce cell death in breast cancer cells through apoptosis pathways, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
- N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide
- N-benzyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide
Uniqueness
N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is unique due to the presence of the fluorophenyl group and the tetrahydropyridinyl group, which confer specific chemical and biological properties. These functional groups make it distinct from other similar compounds and contribute to its versatility in various applications .
Biological Activity
N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates various functional groups including a cyano group and a tetrahydropyridine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C21H18FN3O2S
- Molecular Weight : 395.45 g/mol
- CAS Number : 488716-47-8
- SMILES Notation : N#CC1=C(SCC(=O)NCc2ccccc2)NC(=O)CC1c1ccccc1F
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is hypothesized that the compound may act as an enzyme inhibitor or modulator by binding to active sites on proteins or receptors, thus altering their functionality.
Anticonvulsant Activity
Research indicates that compounds similar to N-benzyl derivatives exhibit potent anticonvulsant properties. A study evaluated various derivatives of N-benzyl-2-acetamidoacetamides and found significant anticonvulsant activity linked to specific structural features. For instance:
- ED50 Values : The most active derivatives showed ED50 values comparable to established anticonvulsants like phenytoin .
Antimicrobial Activity
Preliminary studies have suggested that the compound may possess antimicrobial properties. Biological testing has revealed potential effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes .
Src Kinase Inhibition
Another area of interest is the compound's potential as a Src kinase inhibitor. Src kinases are implicated in various cancers; thus, compounds that inhibit these kinases could have therapeutic implications. In related studies, N-benzyl-substituted acetamides demonstrated significant inhibitory activity against Src kinase with GI50 values indicating strong efficacy in cell-based assays .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
